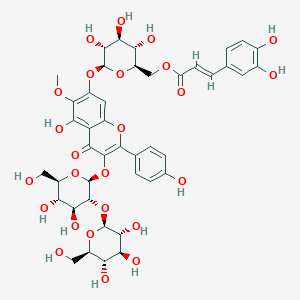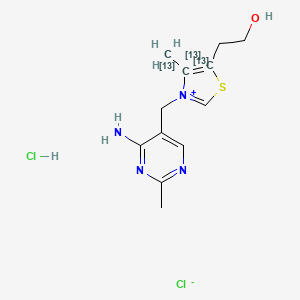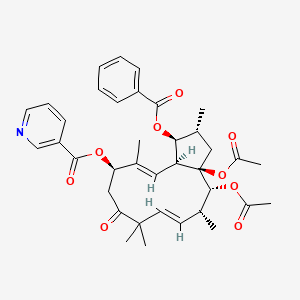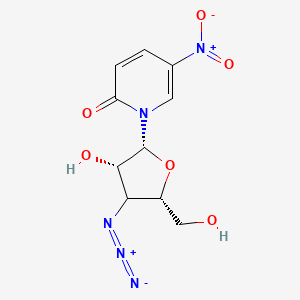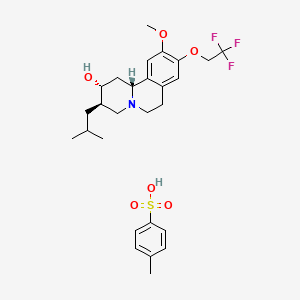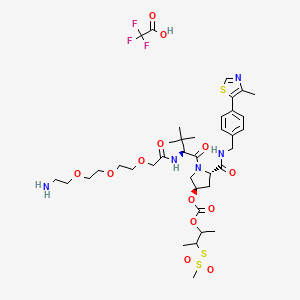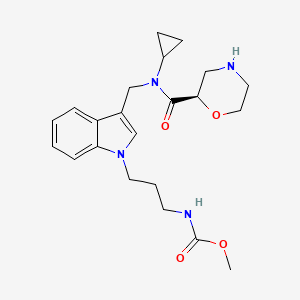
Renin inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Renin inhibitor-1 is a pharmaceutical compound designed to inhibit the activity of renin, an enzyme responsible for hydrolyzing angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a peptide that plays a crucial role in regulating blood pressure and fluid balance. Renin inhibitors are used primarily in the treatment of hypertension and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Renin inhibitor-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving specific amino acids and peptide bonds.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s potency and bioavailability. This may involve reactions such as esterification, amidation, and hydrogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and efficacy.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are stringent to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Renin inhibitor-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Renin inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of renin in physiological processes and disease states.
Medicine: Investigated for its potential in treating hypertension, heart failure, and chronic kidney disease.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Renin inhibitor-1 exerts its effects by binding to the active site of renin, preventing it from cleaving angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to decreased levels of angiotensin II. As a result, blood pressure is lowered, and fluid balance is maintained. The molecular targets include the active site residues of renin, and the pathways involved are primarily related to blood pressure regulation .
Comparison with Similar Compounds
Aliskiren: The first renin inhibitor to be marketed, used for hypertension.
Pepstatin: An early synthetic renin inhibitor with limited bioavailability.
Statine-containing inhibitors: Potent inhibitors with specific modifications to enhance efficacy.
Uniqueness: Renin inhibitor-1 stands out due to its high potency, selectivity, and improved bioavailability compared to earlier inhibitors. Its unique structure allows for effective inhibition of renin with minimal side effects .
Properties
Molecular Formula |
C22H30N4O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl N-[3-[3-[[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]methyl]indol-1-yl]propyl]carbamate |
InChI |
InChI=1S/C22H30N4O4/c1-29-22(28)24-9-4-11-25-14-16(18-5-2-3-6-19(18)25)15-26(17-7-8-17)21(27)20-13-23-10-12-30-20/h2-3,5-6,14,17,20,23H,4,7-13,15H2,1H3,(H,24,28)/t20-/m1/s1 |
InChI Key |
NIPWZZBPFRFZBX-HXUWFJFHSA-N |
Isomeric SMILES |
COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)[C@H]4CNCCO4 |
Canonical SMILES |
COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)C4CNCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



